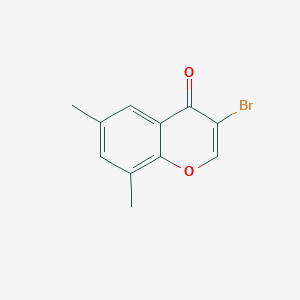

3-Bromo-6,8-dimethylchromone

Description

Structure

3D Structure

Properties

CAS No. |

288399-49-5 |

|---|---|

Molecular Formula |

C11H9BrO2 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-bromo-6,8-dimethylchromen-4-one |

InChI |

InChI=1S/C11H9BrO2/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3 |

InChI Key |

YIGSOECXNIIBST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CO2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6,8 Dimethylchromone

Synthesis through Precursor Functionalization and Cyclization

The construction of the 3-bromo-6,8-dimethylchromone framework is often accomplished by first synthesizing a substituted chromone intermediate, which is then subsequently brominated, or by incorporating the bromine atom during the cyclization process.

Approaches from o-Hydroxyaryl Alkyl Ketones

A common and versatile starting point for the synthesis of chromones is the use of o-hydroxyaryl alkyl ketones. For the target molecule, the logical precursor is 2-hydroxy-3,5-dimethylacetophenone.

One of the most effective methods for introducing a substituent at the C-3 position is the Vilsmeier-Haack reaction. sciforum.netasianpubs.orguchile.cl This reaction, when applied to o-hydroxyacetophenones, yields 3-formylchromones. sciforum.netasianpubs.orguchile.cl In the context of synthesizing this compound, 2-hydroxy-3,5-dimethylacetophenone would first be subjected to the Vilsmeier-Haack reaction conditions (typically using a mixture of phosphorus oxychloride and dimethylformamide) to yield 3-formyl-6,8-dimethylchromone. sciforum.netasianpubs.org This intermediate can then be converted to the target compound through a subsequent bromination step. The formyl group can be transformed into a hydroxyl group, which can then be substituted by a bromine atom, or the aldehyde can be oxidized to a carboxylic acid, followed by a Hunsdiecker-type reaction.

Alternatively, direct cyclization methods can be employed. For instance, the reaction of 2-hydroxy-3,5-dimethylacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an enaminone intermediate. This intermediate can then undergo cyclization and subsequent functionalization to introduce the bromine at the 3-position. nih.govresearchgate.net

Table 1: Key Reactions from o-Hydroxyaryl Alkyl Ketones

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-Hydroxy-3,5-dimethylacetophenone | 1. POCl₃, DMF2. Brominating agent | 1. 3-Formyl-6,8-dimethylchromone2. This compound | sciforum.netasianpubs.org |

| 2-Hydroxy-3,5-dimethylacetophenone | DMF-DMA | (E)-1-(2-hydroxy-3,5-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one | nih.govresearchgate.net |

Transformation of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of flavones and related chromones. The synthesis of this compound via a chalcone intermediate would involve the initial synthesis of a chalcone derived from 2-hydroxy-3,5-dimethylacetophenone.

The Claisen-Schmidt condensation of 2-hydroxy-3,5-dimethylacetophenone with an appropriate aldehyde would yield a 2'-hydroxychalcone (B22705). qu.edu.qaiqs.edu To introduce the bromine at the C-3 position of the final chromone, a common strategy is the oxidative cyclization of a pre-brominated chalcone or the bromination during the cyclization process. For example, the 2'-hydroxychalcone can be brominated at the α-position of the α,β-unsaturated ketone system. Subsequent intramolecular cyclization, often under basic conditions, would lead to the formation of the 3-bromochromone (B1268052) ring. mdpi.comnih.gov

Another approach involves the synthesis of a chalcone that is already substituted with a group at the future C-3 position that can be readily converted to a bromine atom.

Table 2: Chalcone-Based Synthesis Approach

| Precursor | Reaction Steps | Product | Reference |

| 2-Hydroxy-3,5-dimethylacetophenone | 1. Condensation with an aldehyde2. Bromination of the resulting chalcone3. Oxidative cyclization | This compound | qu.edu.qamdpi.com |

Cyclization of Acetylenic Ketones

The acid-catalyzed cyclization of conjugated acetylenic ketones presents another pathway to chromone synthesis. clockss.org To apply this to the synthesis of this compound, a suitable acetylenic ketone precursor bearing the 2-hydroxy-3,5-dimethylphenyl group would be required. The synthesis of such a precursor could be envisioned by the reaction of a lithiated and protected 2-hydroxy-3,5-dimethylacetylene with an appropriate electrophile. The subsequent deprotection and acid-catalyzed cyclization would then form the chromone ring. The introduction of the bromine at the C-3 position would likely be achieved by using a brominated acetylenic precursor or by bromination of the resulting 6,8-dimethylchromone.

Palladium-Catalyzed and C-H Activation Strategies

Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and C-H activation, offer efficient routes to functionalized chromones. gu.se While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest its feasibility. For instance, a palladium-catalyzed carbonylative cyclization of a suitably substituted o-iodophenol derivative could be employed.

C-H activation strategies represent a powerful tool for the direct functionalization of the chromone core. tcichemicals.combeilstein-journals.orgmdpi.combeilstein-journals.org Starting with 6,8-dimethylchromone, a direct C-H bromination at the C-3 position could be envisioned. This would likely require specific directing groups or catalytic systems to achieve the desired regioselectivity, as the C-H bond at C-3 is generally less reactive than other positions on the chromone scaffold.

Stereoselective Synthetic Pathways for Brominated Chromones

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are relevant in the broader context of preparing more complex brominated chromone derivatives that may possess stereocenters. Research into the stereoselective bromination of related chromone systems, such as 2-vinyl chromones, has been reported. asianpubs.org These studies often utilize specific brominating agents and reaction conditions to control the stereochemical outcome of the addition of bromine across a double bond within a substituent on the chromone ring. Such methodologies could be adapted for the synthesis of chiral derivatives of this compound if a substituent capable of stereoisomerism were present.

Chemical Reactivity and Derivatization of 3 Bromo 6,8 Dimethylchromone

Nucleophilic Substitutions at the C-3 Bromine Position

The bromine atom at the C-3 position of the chromone (B188151) core is a key site for nucleophilic attack, enabling the introduction of various functionalities and the construction of new molecular frameworks. This reactivity is central to the derivatization of 3-Bromo-6,8-dimethylchromone.

Formation of Novel Heterocyclic Systems

The reaction of 3-substituted-6,8-dimethylchromones with various nucleophiles serves as a powerful tool for the synthesis of diverse heterocyclic systems. While direct nucleophilic substitution at the C-3 bromine is a potential pathway, the reactivity of the chromone nucleus often leads to more complex transformations. For instance, studies on related 3-substituted-6,8-dimethylchromones have shown that nucleophiles such as S-benzyldithiocarbazate, o-phenylenediamine, and cyanoacetamide can lead to a variety of products. researchgate.net In many cases, the reaction is initiated by a nucleophilic attack at the C-2 position of the chromone ring. researchgate.net

γ-Pyrone Ring Opening and Recyclization Reactions

A predominant reaction pathway for 3-substituted chromones, including the 6,8-dimethyl substituted derivatives, involves the opening of the γ-pyrone ring upon treatment with nucleophiles. researchgate.nettandfonline.comresearchgate.net This ring-opening is typically initiated by the nucleophilic attack at the electrophilic C-2 position. researchgate.nettandfonline.com The resulting intermediate can then undergo recyclization, leading to the formation of various heterocyclic structures. The nature of the final product is highly dependent on the substituent at the C-3 position and the specific nucleophile employed. researchgate.netresearchgate.net For example, the reaction of 6,8-dimethylchromone-3-carboxaldehyde with nucleophiles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) proceeds through condensation at the aldehyde group followed by the opening of the γ-pyrone ring. researchgate.netresearchgate.net Similarly, reactions with 6,8-dimethylchromone-3-carbonitrile and 6,8-dimethylchromone-3-carboxylic acid are initiated by an attack at the C-2 position. researchgate.net

Transformations Involving the Dimethyl Substituents (C-6 and C-8)

Functionalization of Alkyl Groups

While specific examples of the functionalization of the C-6 and C-8 dimethyl groups in this compound are not extensively detailed in the available literature, general methodologies for the functionalization of methyl groups on aromatic rings can be considered. These can include reactions such as oxidation to carboxylic acids or halogenation to introduce further reactive handles. The presence of the chromone core and the bromine at C-3 would likely influence the reaction conditions required for such transformations. The selective functionalization of one methyl group over the other would also present a synthetic challenge.

Influence on Chromone Core Reactivity

The electron-donating nature of the dimethyl substituents at the C-6 and C-8 positions is expected to have a notable influence on the reactivity of the chromone core. These groups increase the electron density of the benzene (B151609) ring, which can affect the electrophilicity of the pyrone ring. Specifically, electron-donating groups at the C-6 and C-7 positions are known to increase the anti-inflammatory activity of chromone derivatives, while electron-withdrawing groups at the C-5 and C-8 positions can also enhance this activity. tandfonline.com This suggests that the electronic effects of the dimethyl groups play a crucial role in modulating the biological and chemical properties of the chromone scaffold.

Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C-3 position.

The general applicability of palladium-catalyzed cross-coupling reactions to aryl bromides is well-established and includes several named reactions:

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.orgnih.govmdpi.com It is a versatile method for forming biaryl compounds and introducing alkyl, alkenyl, and alkynyl groups.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commdpi-res.com

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org

Stille Reaction : The Stille reaction couples the aryl bromide with an organotin compound in the presence of a palladium catalyst. wikipedia.orgharvard.eduorganic-chemistry.orgresearchgate.netdntb.gov.ua

Suzuki-Miyaura Coupling Analogues

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. While specific studies on this compound are not extensively documented, the reactivity of analogous 3-halochromone systems provides significant insight into its synthetic potential. For instance, the Suzuki-Miyaura cross-coupling of 3-chlorocoumarins with various boronic acids has been successfully demonstrated to produce 3-arylcoumarins in good yields. This analogous reaction underscores the feasibility of coupling this compound with a wide range of aryl and heteroaryl boronic acids to generate the corresponding 3-aryl-6,8-dimethylchromones.

The general reaction scheme involves the treatment of the 3-bromochromone (B1268052) derivative with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable base. The choice of ligand and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired coupled products.

Table 1: Analogous Suzuki-Miyaura Coupling Reactions of 3-Halocoumarins

| 3-Halocoumarin Reactant | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 3-Chlorocoumarin | Phenylboronic acid | Pd-salen complex | - | - | Good |

| 3-Chlorinated-4-alkoxycoumarin | Arylboronic acid | Pd(OAc)₂ / SPhos | - | - | Up to 99 |

| 3-Chlorinated-4-alkoxycoumarin | Heteroarylboronic acid | Pd(OAc)₂ / SPhos | - | - | Up to 99 |

This table presents data from analogous reactions on the coumarin (B35378) scaffold, suggesting the potential reaction pathways for this compound.

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed cross-coupling method, facilitates the reaction of unsaturated halides with alkenes to form substituted alkenes. wikipedia.org This reaction represents a viable pathway for the functionalization of this compound at the 3-position. By reacting with various alkenes, such as acrylates, styrenes, and other vinyl compounds, a diverse range of 3-vinyl-6,8-dimethylchromone derivatives can be synthesized.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The stereochemical outcome of the Heck reaction is often highly selective, leading predominantly to the trans isomer of the resulting substituted alkene. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the yield and selectivity for a particular substrate combination.

Table 2: Analogous Heck Coupling Reactions with Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Base | Solvent |

| Aryl Bromide | Activated Alkene | Palladium Catalyst | Base | - |

| Iodobenzene | Styrene | Palladium Chloride | Potassium Acetate | Methanol |

| Aryl Halide | Alkene | Pd(OAc)₂ | Triethylamine | - |

This table provides examples of general Heck reaction conditions with aryl bromides, which are analogous to the expected reactivity of this compound.

Bromo to Organometallic Exchange Reactions

The bromine atom of this compound can be readily exchanged with a metal, such as lithium or magnesium, to form a potent organometallic intermediate. This transformation opens up a wide range of synthetic possibilities, as the resulting organolithium or Grignard reagent can react with various electrophiles to introduce a plethora of functional groups at the 3-position.

The most common method for this exchange is the reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.eduharvard.edu The resulting 3-lithio-6,8-dimethylchromone is a powerful nucleophile that can participate in reactions such as alkylation, acylation, and addition to carbonyl compounds. Similarly, reaction with magnesium metal can generate the corresponding Grignard reagent, which offers a complementary range of reactivity. The choice between lithium or magnesium exchange often depends on the desired subsequent reaction and the compatibility of other functional groups present in the molecule. wikipedia.org

Table 3: General Bromo to Organometallic Exchange Reactions

| Organic Halide | Reagent | Resulting Intermediate | Subsequent Reaction |

| Aryl Bromide | n-Butyllithium | Aryllithium | Reaction with electrophiles |

| Aryl Bromide | Magnesium | Arylmagnesium (Grignard) | Reaction with electrophiles |

| Bromoheterocycle | i-PrMgCl / n-BuLi | Heterocyclic organometallic | Functionalization |

This table outlines the general principles of bromo to organometallic exchange reactions applicable to this compound.

Cycloaddition Reactions and Annulations

The chromone core, particularly the electron-deficient double bond between C2 and C3, can participate in various cycloaddition and annulation reactions. These reactions are powerful tools for the construction of complex polycyclic systems. While the bromine atom at the 3-position might influence the reactivity, the underlying chromone scaffold is known to undergo such transformations.

For instance, chromone derivatives can act as dienophiles or dienes in Diels-Alder reactions, depending on the substitution pattern and the reaction partner. ipb.pt Additionally, [3+2] cycloaddition reactions of chromones have been reported, leading to the formation of novel heterocyclic systems. nih.govacs.org Annulation reactions, which involve the formation of a new ring fused to the existing chromone framework, provide another avenue for structural elaboration. The specific type of cycloaddition or annulation that this compound might undergo would depend on the nature of the reacting partner and the reaction conditions employed.

Table 4: Examples of Cycloaddition Reactions with Chromone Derivatives

| Chromone Derivative | Reaction Type | Reactant | Product |

| 2-Vinylchromones | [4+2] Cycloaddition | Enamines | C-ring substituted xanthones |

| 3-Cyanochromones | [3+2] Cycloaddition | N-cyclopropylamines | Cyclopenta[b]chromenocarbonitriles |

| 2-Styrylchromones | Diels-Alder | Dienophiles | Flavone-type compounds |

This table showcases the participation of the chromone scaffold in various cycloaddition reactions, indicating potential pathways for this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-6,8-dimethylchromone, one would expect to observe distinct signals for the aromatic protons on the chromone (B188151) ring, the two methyl groups, and the proton at the 2-position. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electron-donating nature of the methyl groups.

¹³C NMR (Carbon-13 NMR): This method would reveal the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon, the carbon atoms of the aromatic ring, the olefinic carbons, and the carbons of the two methyl groups. The chemical shift of the carbon bonded to the bromine atom would be significantly affected.

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

COSY (Correlation Spectroscopy): This 2D NMR technique would establish the connectivity between protons that are coupled to each other, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretching of the chromone ring, typically a strong band around 1650-1680 cm⁻¹.

C=C stretching vibrations of the aromatic and pyrone rings.

C-H stretching and bending vibrations of the aromatic and methyl groups.

The C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromone system is a chromophore, and the UV-Vis spectrum of this compound would display absorption maxima (λₘₐₓ) corresponding to π→π* and n→π* transitions. The positions of these maxima would be influenced by the substitution pattern on the chromone ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity. The fragmentation pattern would provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₉BrO₂).

Fluorescence Spectroscopy

Fluorescence spectroscopy could be used to investigate the photophysical properties of this compound. Many chromone derivatives are known to be fluorescent. This analysis would involve measuring the emission spectrum after excitation at a specific wavelength, providing information on the compound's potential as a fluorescent probe or material.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6,8 Dimethylchromone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of chromone (B188151) derivatives. tandfonline.com Theoretical computations for substituted 6,8-dimethylchromones have been performed using DFT at the B3LYP/6-311G(d,p) level of theory to analyze their molecular and electronic characteristics. tandfonline.com Such calculations are foundational for understanding the molecule's behavior and reactivity.

The geometry of chromone derivatives is influenced by the substitution pattern on the chromone ring. The reactivity of the chromone system is largely determined by the presence and position of substituents on the pyrone portion of the molecule. d-nb.info DFT calculations allow for the optimization of the molecular structure, providing precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. tandfonline.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For substituted 6,8-dimethylchromones, HOMO and LUMO analyses are performed to ascertain the electronic charge distribution and the molecule's reactivity. tandfonline.com A narrow HOMO-LUMO gap often correlates with higher chemical reactivity and lower stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Representative Substituted Chromone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The data in this table is illustrative for a substituted chromone and may not represent the exact values for 3-Bromo-6,8-dimethylchromone.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. This allows for the prediction of reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For substituted 6,8-dimethylchromones, MEP analysis is utilized to predict these reactive areas. tandfonline.comresearchgate.net The carbonyl oxygen of the chromone ring is expected to be a region of high negative potential, making it a likely site for electrophilic interaction.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. tandfonline.com For 3-substituted-6,8-dimethylchromones, the GIAO method has been used to estimate the ¹H-NMR and ¹³C-NMR chemical shifts, and these theoretical values are then compared with experimental results. tandfonline.com This comparison is crucial for the structural elucidation of newly synthesized compounds.

Table 2: Predicted vs. Experimental ¹³C-NMR Chemical Shifts for a Substituted Chromone Derivative

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 155.2 | 154.8 |

| C3 | 124.5 | 124.1 |

| C4 | 178.0 | 177.5 |

| C4a | 122.8 | 122.4 |

| C5 | 126.3 | 125.9 |

| C6 | 134.7 | 134.3 |

| C7 | 117.9 | 117.5 |

| C8 | 136.5 | 136.1 |

| C8a | 156.9 | 156.5 |

Note: The data in this table is illustrative for a substituted chromone and may not represent the exact values for this compound.

Theoretical UV-Vis Absorption and Emission Spectra

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of molecules like this compound. mdpi.comrsc.orgrsc.org These calculations can elucidate the nature of electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved.

Table 1: Representative Theoretical UV-Vis Absorption Data for a Similar Brominated Heterocyclic Compound (Data for 5-bromo-3-nitropyridine-2-carbonitrile) nih.gov

| Wavelength (nm) | Oscillator Strength (f) | Major Contributions | Transition Type |

|---|

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.gov Computational methods are frequently employed to predict the NLO properties of organic molecules, with the first hyperpolarizability (β) being a key parameter for second-order NLO response. The presence of a bromine atom can significantly influence the NLO properties of organic compounds by enhancing molecular hyperpolarizabilities. researchgate.net

Theoretical studies on related chromone derivatives have indicated that these molecules can possess notable NLO characteristics. For instance, calculations on some 3-substituted-6,8-dimethylchromones have shown first-order hyperpolarizability values greater than that of urea, a standard reference material for NLO properties. While specific hyperpolarizability values for this compound are not provided in the available literature, it is anticipated that the combination of the electron-withdrawing bromo substituent and the π-conjugated chromone system would result in a significant NLO response.

Table 2: Calculated Nonlinear Optical Properties of a Representative Organic Molecule (Illustrative data based on general findings for NLO chromophores)

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | > 5 D |

| Average Polarizability (α) | > 150 |

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For a molecule like this compound, which possesses a rigid chromone core, conformational flexibility would primarily arise from the rotation of the methyl groups. However, these rotations are generally considered to have low energy barriers. researchgate.net

The stability of different conformers is determined by factors such as steric hindrance and electronic interactions. libretexts.org A full conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the rotatable bonds. While a specific energy profile for this compound is not available in the reviewed literature, computational methods can be used to determine the most stable conformation by finding the global minimum on the potential energy surface. researchgate.net It is expected that the planar chromone ring is the most stable configuration, with the methyl groups oriented to minimize steric interactions.

Table 3: Hypothetical Relative Energies of this compound Conformers (Illustrative data based on general principles of conformational analysis)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0 | 0.0 (Global Minimum) |

| B | 60 | 2.5 |

| C | 120 | 1.8 |

Advanced Topological and Orbital Analyses (NBO, NPA, ELF, LOL, RDG)

Advanced computational techniques provide a deeper understanding of the electronic structure and bonding in this compound.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis interprets the electronic wavefunction in terms of localized bonds and lone pairs, providing insights into hybridization, charge distribution, and intramolecular interactions. q-chem.comfrontiersin.org NPA, a part of the NBO analysis, calculates the atomic charges based on the occupancies of the natural atomic orbitals, which is often considered more reliable than other methods like Mulliken population analysis. stackexchange.com For this compound, NBO analysis would reveal the nature of the C-Br bond, the delocalization of π-electrons within the chromone ring, and the charge distribution across the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a visualization of electron localization in a molecule. researchgate.netmdpi.comscienceacademique.com Regions of high ELF or LOL values indicate the presence of covalent bonds, lone pairs, or atomic cores. ijasret.com In this compound, ELF and LOL maps would distinctly show the localized electron pairs in the C=O, C-O, and C-C bonds of the chromone ring, as well as the lone pairs on the oxygen and bromine atoms.

Reduced Density Gradient (RDG): The RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. jetir.orgresearchgate.netnih.gov By plotting the RDG against the electron density, different types of interactions can be identified and visualized as isosurfaces. For this compound, RDG analysis would be crucial in identifying any intramolecular non-covalent interactions that contribute to its stability, such as interactions involving the bromine atom or the methyl groups. researchgate.net

Table 4: Representative NBO Analysis Data for a C-Br Bond (Illustrative data based on general principles)

| Bond | NBO Type | Occupancy | Polarization |

|---|

Table 5: Representative NPA Charges for Atoms in a Substituted Chromone (Illustrative data based on general principles)

| Atom | NPA Charge (e) |

|---|---|

| C (carbonyl) | +0.5 to +0.7 |

| O (carbonyl) | -0.5 to -0.7 |

| Br | -0.1 to -0.3 |

Role As a Synthetic Intermediate and Precursor for Complex Molecules

Scaffold for Novel Heterocyclic Systems

The 3-Bromo-6,8-dimethylchromone scaffold is a valuable building block for the synthesis of novel heterocyclic systems. Its reactivity towards nucleophiles allows for the construction of fused and linked heterocyclic compounds. The general strategy involves a nucleophilic attack at the C-2 position of the chromone (B188151) ring, which can be followed by ring-opening and subsequent recyclization, often incorporating the nucleophile into a new ring system.

The chemical reactivity of 3-substituted-6,8-dimethylchromones with various nucleophiles has been studied, leading to a diversity of efficiently synthesized products. researchgate.net Reactions with binucleophilic reagents are particularly useful for constructing fused heterocyclic systems. For instance, the reaction of 3-substituted chromones with nucleophiles like phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives. researchgate.netdntb.gov.ua Similarly, reactions with other nitrogen-containing nucleophiles can yield a variety of fused heterocycles such as pyridines, pyrimidines, and benzodiazepines. researchgate.net The reaction pathway is highly dependent on the nature of the substituent at the C-3 position and the reaction conditions. researchgate.netresearchgate.net In the case of this compound, the bromo group can be displaced by a nucleophile, or it can be retained in the final product, allowing for further functionalization.

| Nucleophile | Resulting Heterocyclic System | Reaction Type |

| Phenylhydrazine | Pyrazole derivatives | Nucleophilic addition, cyclization |

| o-Phenylenediamine | Benzodiazepine (B76468) derivatives | Nucleophilic addition, cyclization |

| Cyanoacetamide | Pyridine derivatives | Nucleophilic addition, cyclization |

| 1H-Benzimidazol-2-ylacetonitrile | Pyrido[1,2-a]benzimidazoles | Nucleophilic addition, cyclization dntb.gov.ua |

Precursor for Functionalized Chromone Derivatives

This compound is a key precursor for a wide range of functionalized chromone derivatives. The bromine atom at the 3-position can be readily substituted by a variety of nucleophiles, allowing for the introduction of diverse functional groups at this position. This versatility makes it an important starting material for creating libraries of chromone derivatives for various applications, including drug discovery. ijrpc.comresearchgate.net

The introduction of different substituents on the chromone scaffold can significantly impact its biological activity. gu.senih.gov For example, the synthesis of 3-aminomethyl substituted chromones has been developed for the preparation of peptidomimetics. While not directly involving this compound, analogous synthetic strategies could be employed. The reactivity of the 3-bromo substituent allows for the introduction of various carbon, nitrogen, oxygen, and sulfur-based functional groups.

| Reagent/Reaction Type | Functional Group Introduced at C-3 | Resulting Derivative |

| Amines/Nucleophilic Substitution | Amino group (-NRR') | 3-Amino-6,8-dimethylchromones |

| Alcohols/Alkoxides/Nucleophilic Substitution | Alkoxy group (-OR) | 3-Alkoxy-6,8-dimethylchromones |

| Thiols/Thiolates/Nucleophilic Substitution | Thioether group (-SR) | 3-Thio-6,8-dimethylchromones |

| Organometallic reagents/Cross-coupling | Alkyl, Aryl, or Vinyl group | 3-Substituted-6,8-dimethylchromones |

Applications in Advanced Organic Synthesis Strategies

The vinyl bromide-like nature of the C-Br bond at the 3-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These modern synthetic methods are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks under mild reaction conditions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgscirp.org The Sonogashira reaction of bromochromones has been successfully employed to synthesize 3-alkynylchromones, which are themselves versatile intermediates. researchgate.net It is expected that this compound would readily participate in this reaction, providing access to a range of 3-alkynyl-6,8-dimethylchromones. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could be coupled with various alkenes to introduce vinyl groups at the 3-position. This reaction offers a direct method for C-C bond formation and the synthesis of extended conjugated systems. masterorganicchemistry.com

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl or vinyl halide. masterorganicchemistry.comharvard.edu this compound could be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

| Reaction Name | Coupling Partner | Resulting C-C Bond | Catalyst System |

| Sonogashira Coupling | Terminal alkyne | sp-sp2 | Pd catalyst, Cu(I) co-catalyst, base organic-chemistry.orgresearchgate.net |

| Heck Reaction | Alkene | sp2-sp2 | Pd catalyst, base wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron reagent | sp2-sp2 or sp2-sp3 | Pd catalyst, base masterorganicchemistry.comharvard.edu |

Derivatization for Material Science Applications

The chromone scaffold is not only important in medicinal chemistry but also holds potential in the field of material science due to its unique photophysical properties. ijrpc.comrsc.org Chromone derivatives have been investigated for their fluorescent properties and have been used as fluorescent probes. ijrpc.com The derivatization of this compound opens up possibilities for creating novel materials with tailored optical and electronic properties.

Through the cross-coupling reactions mentioned previously, chromophores with extended π-conjugation can be synthesized. For example, coupling with aromatic or electron-rich/deficient alkenes and alkynes can lead to new dyes with potential applications in organic light-emitting diodes (OLEDs) or as sensors. Furthermore, the introduction of specific functional groups can facilitate the polymerization of these chromone derivatives, leading to new polymers with interesting properties. For instance, novel photoinitiators based on the chromone structure have been developed for polymerization reactions under visible light. rsc.org The synthesis of chromone-based Schiff base complexes with metal ions has also been explored, suggesting applications in catalysis and materials with interesting magnetic or optical properties. rsc.org The versatility of this compound as a synthetic intermediate makes it a promising starting point for the development of such advanced materials.

| Application Area | Derivatization Strategy | Potential Material |

| Organic Electronics | Cross-coupling with aromatic systems | Conjugated chromone derivatives for OLEDs |

| Sensors | Introduction of specific binding sites | Fluorescent probes |

| Polymer Chemistry | Introduction of polymerizable groups | Chromone-based polymers |

| Catalysis | Formation of Schiff base and coordination with metals | Chromone-based metal complexes |

Q & A

Q. What are the established synthetic routes for 3-Bromo-6,8-dimethylchromone, and how do reaction conditions influence yield?

The synthesis of brominated chromones typically involves electrophilic substitution or halogenation of pre-functionalized chromone cores. For example, bromination at the C-3 position can be achieved using bromonitroalkene intermediates in the presence of Lewis acids like SnCl4, as demonstrated in analogous oxazine derivatives . Precise temperature control (e.g., 0°C to room temperature) and stoichiometric ratios of reagents (e.g., 1.2 equiv SnCl4) are critical to avoid over-bromination or side reactions. Prior methylation at C-6 and C-8 positions may require protecting groups to ensure regioselectivity, as seen in the synthesis of 5,7-dimethoxy-6,8-dimethylchromone via sequential methoxylation and methylation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, methyl groups at C-6 and C-8 appear as singlets (δ ~2.1–2.7 ppm in ¹H NMR), while the bromine at C-3 deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Aldrich FT-IR databases (e.g., Entry 9925 for 3-Formyl-6,8-dimethylchromone) provide reference spectra for carbonyl (C=O, ~1650 cm⁻¹) and bromine-related vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., this compound: C₁₁H₉BrO₃, theoretical MW ~283.0) and isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How does the electron-deficient chromone core influence the reactivity of this compound in nucleophilic substitutions?

The chromone scaffold contains three electrophilic sites: C-2, C-4, and the formyl group (if present). Bromination at C-3 enhances electron withdrawal, further activating C-4 for nucleophilic attack. For instance, 3-formylchromone derivatives undergo hydrazine reactions at C-4, forming pyrazole rings . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. What strategies mitigate challenges in biological activity assays for this compound derivatives?

- Solubility Optimization : Use polar aprotic solvents (DMSO, DMF) or formulate as nanoparticles for in vitro assays.

- Structure-Activity Relationship (SAR) Studies : Compare with analogs like 5,7-dihydroxy-6,8-dimethylchromone (isolated from natural sources), which shows G protein-coupled receptor modulation . Bromine’s steric and electronic effects may alter binding affinity to targets like kinases or oxidases.

- Metabolic Stability : Assess hepatic microsomal degradation to identify susceptible sites (e.g., demethylation at C-6/C-8) .

Q. How can researchers address contradictions in reported spectral data for brominated chromones?

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. For example:

- Melting Point Variability : 6,8-Dimethyl-3-formylchromone is reported as 187–190°C (lit.), but impurities or hydration can lower this range .

- NMR Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO may shift proton signals . Always cross-validate with HRMS and elemental analysis.

Q. What safety protocols are critical when handling this compound?

- Toxicity : Brominated compounds often exhibit acute toxicity (H301: toxic if swallowed). Use PPE (gloves, goggles) and work in a fume hood .

- Decomposition Risks : Thermal degradation may release HBr or CO. Use dry chemical extinguishers for fires and avoid high-temperature storage .

- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.